molecular formula C10H17NO2 B13071033 (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

Cat. No.: B13071033
M. Wt: 183.25 g/mol
InChI Key: LVGFIIKOBHJGDO-RLKGBJSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a unique organic compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane moiety imparts rigidity and unique stereochemical properties to the molecule, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.

    Functionalization: Introduction of the amino group at the 3-position is achieved through a series of reactions, including amination and protection-deprotection steps.

    Formation of Propanoic Acid Moiety: The propanoic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific receptors.

    Industry: Utilized in the development of novel materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.

    Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different stereochemical properties.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the ring, leading to different reactivity and applications.

Uniqueness

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and binding properties compared to other bicyclic compounds. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m1/s1

InChI Key

LVGFIIKOBHJGDO-RLKGBJSKSA-N

Isomeric SMILES

C1CC2CC1CC2[C@@H](CC(=O)O)N

Canonical SMILES

C1CC2CC1CC2C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.